Carbanilic acid, 2-((1-methylheptyl)amino)ethyl ester, hydrochloride
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Overview
Description
Carbanilic acid, 2-((1-methylheptyl)amino)ethyl ester, hydrochloride is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular compound is synthesized through the esterification process and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbanilic acid, 2-((1-methylheptyl)amino)ethyl ester, hydrochloride can be synthesized through the esterification of carbanilic acid with 2-((1-methylheptyl)amino)ethanol in the presence of an acid catalyst. The reaction typically involves heating the carbanilic acid and the alcohol in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts such as trimethylchlorosilane in methanol can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 2-((1-methylheptyl)amino)ethyl ester, hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield carbanilic acid and 2-((1-methylheptyl)amino)ethanol.
Reduction: The ester can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used as reagents.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Carbanilic acid and 2-((1-methylheptyl)amino)ethanol.
Reduction: Corresponding alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Carbanilic acid, 2-((1-methylheptyl)amino)ethyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of carbanilic acid, 2-((1-methylheptyl)amino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release carbanilic acid and 2-((1-methylheptyl)amino)ethanol, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Found in pineapple oil.
Isopentyl acetate: Found in banana oil.
Ethyl acetate: Commonly used as a solvent.
Uniqueness
Carbanilic acid, 2-((1-methylheptyl)amino)ethyl ester, hydrochloride is unique due to its specific structure and the presence of the 2-((1-methylheptyl)amino)ethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
67196-00-3 |
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Molecular Formula |
C17H29ClN2O2 |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
octan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C17H28N2O2.ClH/c1-3-4-5-7-10-15(2)18-13-14-21-17(20)19-16-11-8-6-9-12-16;/h6,8-9,11-12,15,18H,3-5,7,10,13-14H2,1-2H3,(H,19,20);1H |
InChI Key |
ZINRTEHIUIBFSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)[NH2+]CCOC(=O)NC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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